molecular formula C19H25NO5S B6662015 4-[(4-Cyclopentylsulfonylbenzoyl)amino]cyclohexane-1-carboxylic acid

4-[(4-Cyclopentylsulfonylbenzoyl)amino]cyclohexane-1-carboxylic acid

Cat. No.: B6662015
M. Wt: 379.5 g/mol
InChI Key: YDJKRABIXPUGPN-UHFFFAOYSA-N
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Description

4-[(4-Cyclopentylsulfonylbenzoyl)amino]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentylsulfonylbenzoyl group attached to an amino-substituted cyclohexane carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Cyclopentylsulfonylbenzoyl)amino]cyclohexane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the cyclopentylsulfonylbenzoyl chloride, which is then reacted with an amino-substituted cyclohexane carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base like triethylamine to facilitate the formation of the desired amide bond.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Cyclopentylsulfonylbenzoyl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group with a nucleophile, leading to the formation of new amide or ester derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, such as alcohols or ketones.

    Substitution Reactions:

Common Reagents and Conditions

    Nucleophilic Acyl Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base like pyridine or triethylamine.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic acyl substitution can yield amides or esters, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

4-[(4-Cyclopentylsulfonylbenzoyl)amino]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Research: It is used in the study of biochemical pathways and the development of new diagnostic tools.

Mechanism of Action

The mechanism of action of 4-[(4-Cyclopentylsulfonylbenzoyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-BOC-aminocyclohexane carboxylic acid: This compound shares a similar cyclohexane carboxylic acid structure but differs in its substituents.

    Cyclohexanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclohexane ring can be compared to highlight the unique properties of 4-[(4-Cyclopentylsulfonylbenzoyl)amino]cyclohexane-1-carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[(4-cyclopentylsulfonylbenzoyl)amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5S/c21-18(20-15-9-5-14(6-10-15)19(22)23)13-7-11-17(12-8-13)26(24,25)16-3-1-2-4-16/h7-8,11-12,14-16H,1-6,9-10H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJKRABIXPUGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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